Cas no 1428352-34-4 (1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide)

1-(シクロプロパンスルホニル)-N-(ピリジン-4-イル)アゼチジン-3-カルボキサミドは、複素環化合物に分類される有機化合物です。分子構造において、アゼチジン環とピリジン環が結合しており、シクロプロパンスルホニル基が特徴的な官能基として付加しています。この化合物は、医薬品中間体や生物活性分子の合成において有用な骨格を提供します。特に、分子内のスルホニル基とアミド結合は、標的タンパク質との特異的相互作用を可能にし、薬理活性の最適化に寄与します。立体障害の少ないアゼチジン骨格は分子のコンフォメーション自由度を高め、創薬研究における構造活性相関(SAR)解析に適しています。

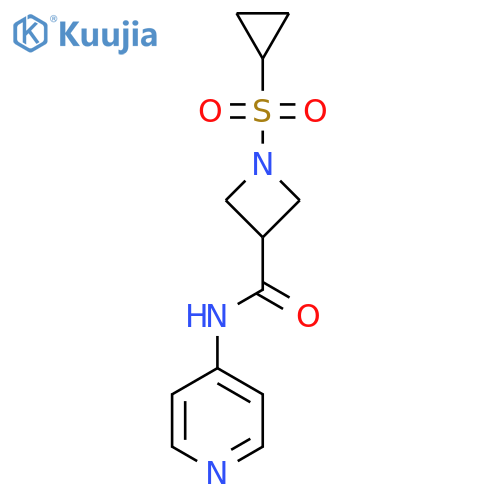

1428352-34-4 structure

商品名:1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide

- F6125-3164

- 1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide

- 1428352-34-4

- 1-cyclopropylsulfonyl-N-pyridin-4-ylazetidine-3-carboxamide

- AKOS024533187

-

- インチ: 1S/C12H15N3O3S/c16-12(14-10-3-5-13-6-4-10)9-7-15(8-9)19(17,18)11-1-2-11/h3-6,9,11H,1-2,7-8H2,(H,13,14,16)

- InChIKey: JGDWRXVFGCTCAA-UHFFFAOYSA-N

- ほほえんだ: S(C1CC1)(N1CC(C(NC2C=CN=CC=2)=O)C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 281.08341252g/mol

- どういたいしつりょう: 281.08341252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 443

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 87.8Ų

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6125-3164-10mg |

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide |

1428352-34-4 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6125-3164-5μmol |

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide |

1428352-34-4 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6125-3164-15mg |

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide |

1428352-34-4 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F6125-3164-1mg |

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide |

1428352-34-4 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6125-3164-4mg |

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide |

1428352-34-4 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6125-3164-30mg |

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide |

1428352-34-4 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F6125-3164-3mg |

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide |

1428352-34-4 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6125-3164-50mg |

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide |

1428352-34-4 | 50mg |

$240.0 | 2023-09-09 | ||

| Life Chemicals | F6125-3164-2μmol |

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide |

1428352-34-4 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F6125-3164-20μmol |

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide |

1428352-34-4 | 20μmol |

$118.5 | 2023-09-09 |

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

1428352-34-4 (1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide) 関連製品

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬